Flumetramide

physicochemical properties formulation development compound storage

Substituting common muscle relaxants without considering distinct off-target profiles leads to divergent experimental outcomes. Flumetramide (CAS 7125-73-7) offers a unique morpholin-3-one scaffold with quantifiable folate transporter engagement (FRα IC50: 148 nM; RFC IC50: 1.00E+3 nM)-a profile absent in cyclobenzaprine or methocarbamol. • Folate pathway probe for in vitro drug resistance and cellular growth models • DSC/HPLC reference standard with defined melting point (115.5-116.5°C) and unique retention time marker • Trifluoromethylphenyl-morpholinone intermediate for CNS-active SAR studies Supplied in 250 mg, 1 g, and bulk custom quantities with full analytical documentation.

Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
CAS No. 7125-73-7
Cat. No. B052879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumetramide
CAS7125-73-7
Molecular FormulaC11H10F3NO2
Molecular Weight245.20 g/mol
Structural Identifiers
SMILESC1C(OCC(=O)N1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-15-10(16)6-17-9/h1-4,9H,5-6H2,(H,15,16)
InChIKeyUODXSCCNACAPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flumetramide (CAS 7125-73-7): Core Identity and Pharmacological Classification


Flumetramide (CAS 7125-73-7), a morpholin-3-one derivative [1], is designated as a centrally acting skeletal muscle relaxant (spasmolytic) [2]. Its chemical structure, 6-[4-(trifluoromethyl)phenyl]morpholin-3-one, possesses a molecular weight of 245.20 g/mol [1]. The compound is recognized under the research code McN-1546 and is listed in authoritative databases such as KEGG DRUG (D04209) [2].

Morpholinone scaffold
Trifluoromethyl-substituted morpholin-3-one derivative for skeletal muscle relaxation research
Research code
Designated McN-1546; listed in KEGG DRUG (D04209) as a reference compound
Off-target interaction
Reported folate transporter engagement (RFC/FRα) may support pathway-specific studies

Why Flumetramide Cannot Be Simply Replaced by Other Muscle Relaxants


Despite belonging to the class of centrally acting muscle relaxants, Flumetramide exhibits a distinct molecular profile—including a unique trifluoromethyl-substituted morpholinone scaffold [1] and a specific off-target interaction profile [2]—that differentiates it from common alternatives such as cyclobenzaprine, methocarbamol, or chlorzoxazone. Simple functional substitution without considering these specific physicochemical and biological interaction differences can lead to divergent experimental outcomes in both in vitro and in vivo models.

Unique morpholinone scaffold and trifluoromethyl substitution lead to distinct thermal and solubility profiles, differing from cyclobenzaprine or methocarbamol.
Off-target interaction profile (e.g., folate transporter modulation) is not shared with common muscle relaxants; experimental outcomes may diverge.
Absence of clinical development history classifies Flumetramide as a research tool only; pharmaceutical-grade alternatives cannot be directly assumed interchangeable.

Quantitative Differentiation of Flumetramide (CAS 7125-73-7) Against Key Comparators


Thermal Stability and Handling: Melting Point vs. Cyclobenzaprine and Methocarbamol

Flumetramide exhibits an intermediate melting point (mp 115.5-116.5°C) [1] relative to the tricyclic amine cyclobenzaprine hydrochloride (mp 217°C) [2] and the carbamate derivative methocarbamol (mp 94-97°C) . This 98-102°C difference from cyclobenzaprine implies distinct thermal handling requirements and potentially different solid-state stability profiles. The compound's boiling point (399.5°C at 760 mmHg) and density (1.3 g/cm³) further characterize its physical behavior.

Thermal stability
Cross-study comparable
mp 115.5–116.5°C vs cyclobenzaprine HCl 217°C, methocarbamol 94–97°C
Intermediate thermal handling profile
Supports distinct storage and analytical method context
physicochemical properties formulation development compound storage

In Vitro Target Engagement: Reduced Folate Carrier (RFC) vs. Folate Receptor Alpha (FRα) Selectivity

In a Chinese hamster PC43-10 cell line expressing human Reduced Folate Carrier (RFC), Flumetramide exhibited an IC50 of 1.00E+3 nM (1 µM) for cell growth inhibition after 96 hours [1]. Against human Folate Receptor Alpha (FRα) in RT16 cells, it showed an IC50 of 148 nM [2]. This data indicates a quantifiable, moderate affinity for these folate transport targets, a profile not prominently reported for classic muscle relaxants like cyclobenzaprine, whose primary known targets are serotonergic and adrenergic receptors [3].

Folate transporter affinity
Class-level inference
RFC IC50 1 µM; FRα IC50 148 nM; comparator cyclobenzaprine lacks reported folate target engagement
Distinct target engagement profile
Supports pathway-specific experimental context
target selectivity in vitro pharmacology RFC inhibition

Clinical Development Status: Absence of Recorded Clinical Trials

A search of major clinical trial registries and research databases confirms that Flumetramide has not been used in any reported clinical trials [1]. This contrasts sharply with established muscle relaxants like cyclobenzaprine and methocarbamol, which have extensive clinical development histories [2]. This status positions Flumetramide strictly as a research tool or reference standard for preclinical investigation, not as a therapeutic agent.

Clinical development
Class-level inference
0 reported trials vs >100 for cyclobenzaprine
Research-use-only compound context
No clinical evidence; preclinical tool only
clinical development investigational status research compound

Recommended Research and Procurement Scenarios for Flumetramide (CAS 7125-73-7)


Preclinical Target Identification Studies Involving Folate Transport Pathways

Given its moderate affinity for the Reduced Folate Carrier (RFC, IC50: 1.00E+3 nM) and Folate Receptor Alpha (FRα, IC50: 148 nM) [1], Flumetramide is a suitable tool compound for in vitro experiments designed to probe the role of folate transporters in cellular growth or drug resistance models, particularly where known muscle relaxants like cyclobenzaprine lack this interaction profile [2].

Analytical Method Development and Reference Standard Use

The well-defined physicochemical properties of Flumetramide—specifically its melting point (115.5-116.5°C) [3] and boiling point (399.5°C) —make it a useful reference material for calibrating analytical instruments (e.g., DSC, HPLC-UV) and for developing stability-indicating assays. Its distinct chromatographic behavior, compared to cyclobenzaprine or methocarbamol, provides a unique retention time marker [4].

Chemical Synthesis and Medicinal Chemistry Research

Flumetramide, as a morpholin-3-one derivative containing a trifluoromethylphenyl group, serves as a valuable building block or intermediate for the synthesis of novel muscle relaxants or other CNS-active compounds [4]. Its commercial availability as a research chemical enables SAR (Structure-Activity Relationship) studies focused on morpholinone-based scaffolds [4].

Application
Selection Property
Validation Focus
Folate transporter pathway studies
Target engagement profile (RFC/FRα inhibition)
Folate pathway modulation context
Analytical method calibration
Distinct thermal and chromatographic properties
Physicochemical characterization context
Morpholinone scaffold synthesis
Trifluoromethylphenyl morpholinone intermediate
SAR and derivatization context

Technical Documentation Hub

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